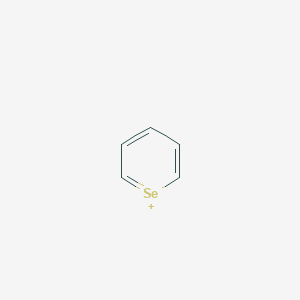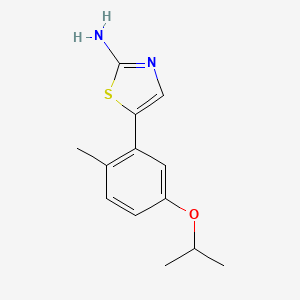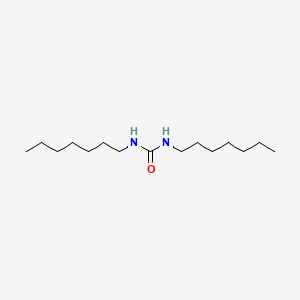
N,N'-Diheptylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-Diheptylurea: is an organic compound with the molecular formula C15H32N2O It is a derivative of urea where the hydrogen atoms are replaced by heptyl groups
準備方法
Synthetic Routes and Reaction Conditions: N,N’-Diheptylurea can be synthesized through the reaction of heptylamine with phosgene or triphosgene in the presence of a base. The reaction typically proceeds as follows:
-
Reaction with Phosgene:
- Heptylamine is reacted with phosgene in an inert solvent such as dichloromethane.
- The reaction is carried out at low temperatures to control the exothermic nature of the reaction.
- The product is then purified through recrystallization or distillation.
-
Reaction with Triphosgene:
- Triphosgene is used as a safer alternative to phosgene.
- The reaction conditions are similar, with heptylamine being reacted with triphosgene in an inert solvent.
- The product is purified similarly through recrystallization or distillation.
Industrial Production Methods: In industrial settings, the production of N,N’-Diheptylurea may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common to achieve consistent product quality.
化学反応の分析
Types of Reactions: N,N’-Diheptylurea undergoes various chemical reactions, including:
-
Oxidation:
- Oxidation of N,N’-Diheptylurea can lead to the formation of corresponding urea derivatives with oxidized heptyl groups.
- Common oxidizing agents include hydrogen peroxide and potassium permanganate.
-
Reduction:
- Reduction reactions can convert N,N’-Diheptylurea to its corresponding amine derivatives.
- Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
-
Substitution:
- N,N’-Diheptylurea can undergo substitution reactions where the heptyl groups are replaced by other alkyl or aryl groups.
- Common reagents for substitution reactions include alkyl halides and aryl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, aryl halides, presence of a base or catalyst.
Major Products Formed:
Oxidation: Oxidized urea derivatives.
Reduction: Amine derivatives.
Substitution: Alkyl or aryl-substituted urea derivatives.
科学的研究の応用
N,N’-Diheptylurea has several scientific research applications, including:
-
Chemistry:
- Used as a reagent in organic synthesis for the preparation of various urea derivatives.
- Employed in the study of reaction mechanisms and kinetics.
-
Biology:
- Investigated for its potential biological activity, including antimicrobial and antifungal properties.
- Used in the study of enzyme inhibition and protein interactions.
-
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
- Studied for its role in modulating biological pathways and cellular processes.
-
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the formulation of coatings, adhesives, and polymers.
作用機序
The mechanism of action of N,N’-Diheptylurea involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and proteins, affecting various biological processes. The exact mechanism may vary depending on the specific application and target.
類似化合物との比較
N,N’-Diheptylurea can be compared with other similar compounds, such as:
-
N,N’-Diethylurea:
- Similar structure with ethyl groups instead of heptyl groups.
- Different physical and chemical properties due to shorter alkyl chains.
-
N,N’-Dioctylurea:
- Similar structure with octyl groups instead of heptyl groups.
- Different solubility and reactivity due to longer alkyl chains.
-
N,N’-Diphenylurea:
- Similar structure with phenyl groups instead of heptyl groups.
- Different aromatic properties and potential biological activities.
Uniqueness: N,N’-Diheptylurea is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. Its applications and reactivity can differ significantly from other urea derivatives with different substituents.
特性
CAS番号 |
1798-20-5 |
|---|---|
分子式 |
C15H32N2O |
分子量 |
256.43 g/mol |
IUPAC名 |
1,3-diheptylurea |
InChI |
InChI=1S/C15H32N2O/c1-3-5-7-9-11-13-16-15(18)17-14-12-10-8-6-4-2/h3-14H2,1-2H3,(H2,16,17,18) |
InChIキー |
YIPGJIPRXFGTCH-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCNC(=O)NCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


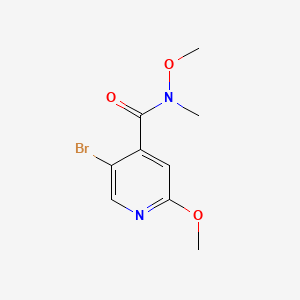
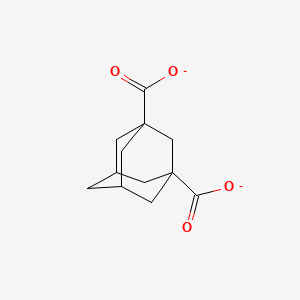
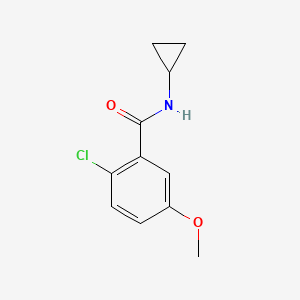
![2H,2'H,4H,4'H-3,3'-Spirobi[[1]benzopyran]](/img/structure/B14756730.png)
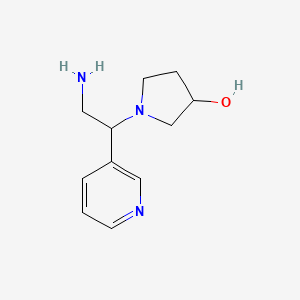
![1-[(4-Methylphenyl)sulfanylmethyl]piperidine; 4-nitrobenzoyl chloride](/img/structure/B14756732.png)
![1-(4-Chlorophenyl)-3-[3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one](/img/structure/B14756735.png)
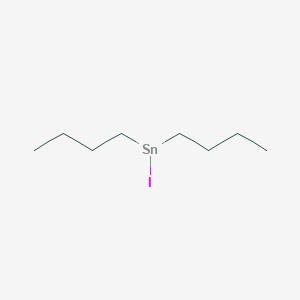

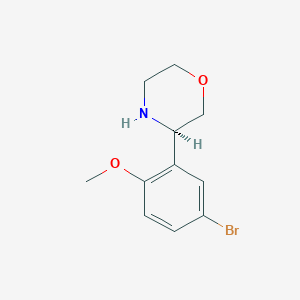
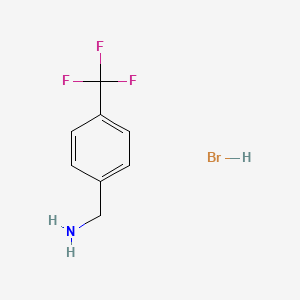
![1,5,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene](/img/structure/B14756772.png)
